[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester
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Overview
Description
4’-Cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is a compound that belongs to the family of biphenyl derivatives. This compound is characterized by the presence of cyano and heptyl groups attached to the biphenyl core. It is known for its applications in various fields, including liquid crystal technology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Bromination of Biphenyl: Biphenyl is first brominated using bromine to introduce a bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of aluminum chloride to introduce the heptyl group.
Nitrile Formation: The resulting compound is then treated with potassium cyanide to form the cyano group.
Esterification: Finally, the compound undergoes esterification with 4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid to form the desired product.
Industrial Production Methods
Industrial production of 4’-cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and heptyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Liquid Crystal Technology: It is used as a component in liquid crystal displays (LCDs) due to its nematic liquid crystal properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: It is employed in the study of molecular interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets such as proteins and nucleic acids. The cyano group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-biphenyl]-4-carboxylate
- 4’-Cyano[1,1’-biphenyl]-4-yl 4’-hexyl[1,1’-biphenyl]-4-carboxylate
- 4’-Cyano[1,1’-biphenyl]-4-yl 4’-octyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
4’-Cyano[1,1’-biphenyl]-4-yl 4’-heptyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of cyano and heptyl groups, which confer distinct liquid crystal properties and enhanced stability in various applications. Its ability to form stable nematic phases makes it particularly valuable in liquid crystal technology and materials science.
Properties
CAS No. |
72928-30-4 |
---|---|
Molecular Formula |
C33H31NO2 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C33H31NO2/c1-2-3-4-5-6-7-25-8-12-27(13-9-25)29-16-18-31(19-17-29)33(35)36-32-22-20-30(21-23-32)28-14-10-26(24-34)11-15-28/h8-23H,2-7H2,1H3 |
InChI Key |
YTSKNVPWUIOPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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